molecular formula C8H14O B2641425 [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol CAS No. 2413847-15-9

[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol

Cat. No.: B2641425
CAS No.: 2413847-15-9
M. Wt: 126.199
InChI Key: FPFBFCQVYFFYQA-WHUPJOBBSA-N
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Description

Product Overview [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol is a chiral bicyclic alcohol of high interest in advanced organic synthesis and medicinal chemistry. This stereochemically defined building block features the bicyclo[3.2.0]heptane scaffold, a structure recognized for its value in constructing complex molecular architectures. Research Applications and Value The primary research utility of this compound lies in its role as a versatile synthetic intermediate. Oxy-functionalized bicyclo[3.2.0]carbocyclic molecules have a long history in biocatalysis and are particularly valuable as prostaglandin synthons . The molecule's rigid bicyclic framework, combined with its reactive alcohol functional group, makes it a promising precursor for developing new mechanophores in polymer science. Non-scissile bicyclo[3.2.0]heptane mechanophores can undergo force-induced ring-opening to produce large local elongation in polymer chains, a property being explored for creating stress-responsive materials . Usage and Handling This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, cosmetics, or food products. Please handle with appropriate safety precautions and refer to the provided Safety Data Sheet (SDS) for detailed hazard and storage information.

Properties

IUPAC Name

[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFBFCQVYFFYQA-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by reduction and functional group transformations to introduce the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of continuous flow reactors, scalable catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can yield halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol has been investigated for its potential as a scaffold in drug design due to its ability to mimic the conformational properties of larger molecules while maintaining a compact structure.

  • Bioisosterism : It serves as a bioisostere for phenolic compounds, potentially enhancing the pharmacokinetic profiles of drug candidates by improving solubility and bioavailability .
  • Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses, suggesting its potential in developing new antiviral therapies .

Materials Science

The compound's unique structural characteristics allow it to be used in the synthesis of advanced materials.

  • Polymers and Composites : Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in high-performance materials .
  • Optical Applications : Its derivatives are being explored for use in optical plastics due to their favorable refractive indices and thermal stability, which are crucial for applications in lenses and data storage devices .

Case Study 1: Antiviral Drug Development

A study published in Chemistry Reviews detailed the synthesis of various derivatives of this compound and their evaluation against viral infections. The results demonstrated significant antiviral activity with specific derivatives showing IC₅₀ values lower than those of established antiviral agents .

Case Study 2: Polymer Synthesis

In another research effort documented in MDPI, researchers synthesized a novel polymer incorporating this compound as a monomer. The resulting polymer exhibited enhanced thermal stability (T_d5% > 500 °C) and improved mechanical properties compared to traditional polymers .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryDrug design scaffold; bioisosterismAntiviral activity against RNA viruses
Materials ScienceSynthesis of advanced polymers; optical applicationsEnhanced thermal stability
Drug DevelopmentPotential for new antiviral therapiesSignificant antiviral activity
Polymer EngineeringImproved mechanical properties in compositesT_d5% > 500 °C

Mechanism of Action

The mechanism by which [(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The specific pathways involved can vary based on the context of its application, such as its role in medicinal chemistry or as a synthetic intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Applications/Notes
[(1R,3R,5S)-Bicyclo[3.2.0]heptan-3-yl]methanol (Target) Reference compound with a bicyclo[3.2.0] framework and hydroxymethyl group. C₇H₁₂O 126.18 Synthetic intermediate; potential precursor for chiral ligands or drug candidates.
rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol Nitrogen substitution at the 3-position (azabicyclo) instead of oxygen. C₇H₁₃NO 127.18 Enhanced hydrogen-bonding capacity; explored in CNS-targeted drug discovery.
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol Smaller bicyclo[3.1.0] framework with an oxygen bridge. C₆H₁₀O₂ 128.14 Higher ring strain; used in asymmetric synthesis and catalysis.
(1R,5S,6S)-6-Amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl derivatives Amino and methyl substitutions on the bicyclo[3.2.0] scaffold. C₁₀H₁₅N₃O₂ 225.25 Fluoroquinolone antibiotics (e.g., Ecenofloxacin); targets bacterial DNA gyrase.

Physicochemical and Functional Comparisons

  • Electronic Properties: The target compound’s hydroxymethyl group provides a polar site for hydrogen bonding, contrasting with the basic amine in azabicyclo analogs (e.g., rel-((1S,5S)-3-Azabicyclo[3.2.0]heptan-1-yl)methanol) . This difference impacts solubility and receptor-binding affinities.
  • Ring Strain: The bicyclo[3.2.0] system exhibits lower strain compared to bicyclo[3.1.0] derivatives (e.g., [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol), making the latter more reactive in ring-opening reactions .
  • Stereochemical Complexity : The (1R,3R,5S) configuration of the target compound enables enantioselective synthesis, similar to methods used for α7-nicotinic acetylcholine receptor ligands (e.g., 3,6-diazabicyclo[3.2.0]heptane derivatives) .

Biological Activity

[(1R,3R,5S)-bicyclo[3.2.0]heptan-3-yl]methanol is a bicyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.24 g/mol
  • LogP : 2.53
  • Polar Surface Area : 38 Ų
  • Hydrogen Bond Donors/Acceptors : 1/2

These properties suggest that the compound may have favorable characteristics for biological interactions, such as moderate lipophilicity and the ability to form hydrogen bonds.

Research indicates that this compound may interact with various biological targets:

  • Neurotransmitter Receptors : Preliminary studies suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
  • Enzyme Inhibition : There is evidence indicating that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

  • Antidepressant-like Activity : In animal models, administration of this compound has shown significant antidepressant-like effects in behavioral tests (e.g., forced swim test), suggesting its potential utility in treating mood disorders.
  • Anti-inflammatory Properties : Studies have indicated that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Case Studies

  • Case Study on Antidepressant Effects :
    • A study conducted on rodents demonstrated that this compound significantly reduced immobility time in the forced swim test compared to control groups, indicating potential antidepressant properties.
  • Anti-inflammatory Mechanism Exploration :
    • In vitro studies using macrophage cell lines revealed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon stimulation with lipopolysaccharides (LPS).

Comparative Biological Activity Table

CompoundMolecular FormulaBiological ActivityReferences
This compoundC10H16OAntidepressant-like; Anti-inflammatory
(1R,5S)-bicyclo[3.2.0]hepten-6-oneC7H8ONeuroprotective
cis-2-((1R,5S)-aminomethyl-bicyclo[3.2.0]heptan-3-yl)acetic acidC10H17NO2Analgesic; Anti-inflammatory

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